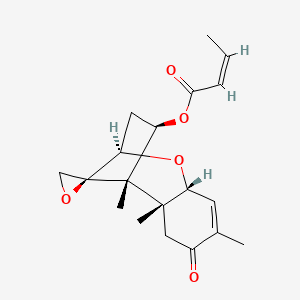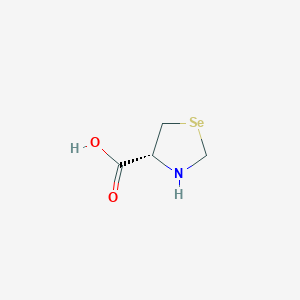
Ajugalide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajugalide C is a diterpene lactone isolated from the whole plants of Ajuga ciliata. It has a role as a plant metabolite. It is a butenolide, an acetate ester, a diterpene lactone and a spiro-epoxide.
Applications De Recherche Scientifique
Anticancer Properties
Ajugalide-B (ATMA), a neoclerodane diterpenoid isolated from Ajuga taiwanensis, exhibits significant anti-proliferative activity against various tumor cell lines. It disrupts the focal adhesion complex, leading to anoikis, a form of apoptosis induced by cell detachment. This effect is mainly observed through the activation of caspase-8 in A549 cells. Such properties indicate ATMA's potential as a lead compound for developing anti-cancer therapies with anoikis-inducing capabilities (Chiou et al., 2012).
Potential in Treating Parasitic Infections
Ajuga laxmannii has been studied for its antiprotozoal activities. The research identified several secondary metabolites with moderate to good antiparasitic activity. Isoorientin, one of the isolated compounds, displayed significant antimalarial potential with an IC50 value of 9.7 μg/mL. This study highlights the antiprotozoal potential of Ajuga laxmannii and its relevance in treating parasitic diseases (Atay et al., 2016).
Antiplasmodial Activity
Ajuga bracteosa has been evaluated for its antiplasmodial activity against Plasmodium berghei in BALB/c mice. The ethanolic leaves extract of A. bracteosa demonstrated a dose-dependent chemosuppression in early and established infections, with significant repository activity. This finding supports the traditional use of A. bracteosa as a remedy for malaria and highlights its potential in malaria treatment (Chandel & Bagai, 2010).
Larvicidal Activity
The hexane fraction of Ajuga chamaecistus subsp tomentella has shown potent larvicidal activity against the malaria vector Anopheles stephensi, with a mortality rate of 100% at a concentration of 102 ppm. The main compound identified in this fraction was ajugalide-E. This suggests the potential use of Ajuga chamaecistus in developing natural, biodegradable insecticides (Khanavi et al., 2017).
Propriétés
Nom du produit |
Ajugalide C |
|---|---|
Formule moléculaire |
C24H34O8 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H34O8/c1-14-8-20(32-16(3)26)24(13-30-15(2)25)19(6-5-7-23(24)12-31-23)22(14,4)10-18(27)17-9-21(28)29-11-17/h9,14,18-20,27H,5-8,10-13H2,1-4H3/t14-,18+,19-,20+,22+,23+,24+/m1/s1 |
Clé InChI |
DSTKFVXVQRVYIH-VQSMGOMNSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCC[C@]24CO4)COC(=O)C)OC(=O)C |
SMILES |
CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C |
SMILES canonique |
CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



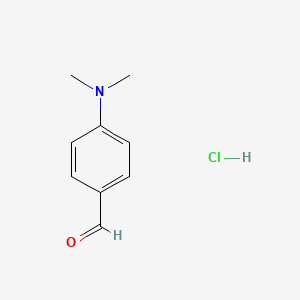
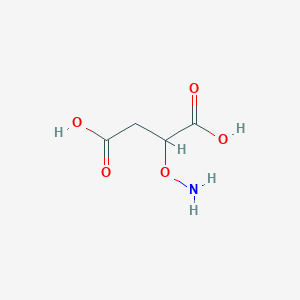
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
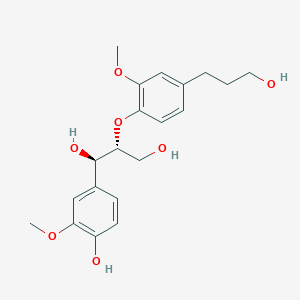


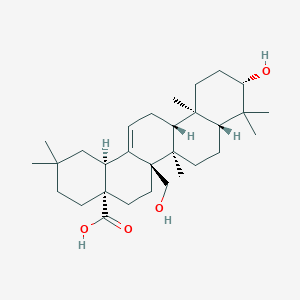
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
